Cas no 1805166-59-9 (2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine)

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine is a halogenated pyridine derivative with a versatile functional group profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo, iodo, and difluoromethyl substituents enhances its reactivity for cross-coupling reactions, while the aminomethyl group provides a handle for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce multiple halogenated and fluorinated motifs, which are critical in modulating physicochemical and pharmacokinetic properties. Its structural features make it suitable for applications in medicinal chemistry, where precise molecular modifications are required.
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine structure
1805166-59-9 structure
Product Name:2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine
CAS No:1805166-59-9
MF:C7H6BrF2IN2
MW:362.941219806671
CID:4860647
Update Time:2025-05-22

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine
    • Inchi: 1S/C7H6BrF2IN2/c8-6-3(7(9)10)1-4(11)5(2-12)13-6/h1,7H,2,12H2
    • InChI Key: CRLAAPXOZONPQE-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=C(N=C1CN)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029060626-1g
2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine
1805166-59-9 97%
1g
$1,564.50 2022-04-01

Additional information on 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine

Comprehensive Overview of 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805166-59-9)

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805166-59-9) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the presence of bromo, difluoromethyl, and iodo substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets through halogen bonding and fluorine effects.

The compound's aminomethyl group offers a versatile handle for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability is crucial in modern medicinal chemistry, where the demand for multifunctional building blocks is rapidly increasing. Recent studies have explored its utility in the development of kinase inhibitors and antimicrobial agents, aligning with the growing focus on precision medicine and antibiotic resistance solutions.

From a synthetic chemistry perspective, 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine exemplifies the trend toward halogen-rich intermediates in cross-coupling reactions. Its iodopyridine core participates efficiently in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex molecular architectures. This characteristic makes it particularly relevant in the context of green chemistry initiatives, as researchers seek atom-economical pathways for API synthesis.

The difluoromethyl moiety in this compound has become a focal point due to its ability to influence lipophilicity and metabolic stability - two critical parameters in druglikeness optimization. Pharmaceutical scientists frequently search for compounds containing this group, as evidenced by the rising popularity of terms like "CF2H in drug design" and "fluorine in medicinal chemistry" in scientific literature and patent applications.

Analytical characterization of CAS 1805166-59-9 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the difluoromethyl group) and high-resolution mass spectrometry. These methods are essential for quality control in chemical production, especially when the compound is used as a pharmaceutical intermediate. The presence of multiple heavy atoms (Br, I) also makes it suitable for X-ray crystallographic studies, providing valuable structural insights for computational chemists working on molecular modeling projects.

In the agrochemical sector, pyridine derivatives like 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine are being investigated for their potential as crop protection agents. The combination of halogen atoms and the aminomethyl group may offer novel modes of action against resistant pest strains, addressing the urgent need for sustainable agriculture solutions. This application aligns with current trends in green chemistry and environmentally friendly pesticides.

Storage and handling recommendations for this compound emphasize protection from light (due to the iodo substituent) and moisture (given the aminomethyl functionality). While not classified as hazardous under standard protocols, proper laboratory practices should always be followed when working with halogenated compounds. The scientific community's interest in safe chemical handling continues to grow, reflected in frequent searches for laboratory safety guidelines and chemical storage best practices.

From a commercial perspective, CAS 1805166-59-9 represents a niche but growing market segment. Suppliers typically offer it in research quantities (100mg to 10g scales) with >95% purity, catering to academic and industrial R&D needs. The pricing reflects the complexity of its synthesis, particularly the introduction of multiple halogen atoms at specific positions on the pyridine ring.

Future research directions for this compound may explore its potential in PET radiopharmaceuticals (given the iodo substituent's potential for radioisotope exchange) or as a scaffold for proteolysis targeting chimeras (PROTACs). These applications would leverage its structural features while addressing current hot topics in drug discovery and targeted protein degradation.

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